3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole
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Overview
Description
3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole is a complex organic compound that features a combination of indole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. The process would include steps for purification and isolation of the final product, ensuring that it meets the necessary quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can modulate various pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and have similar chemical properties.
Indole Derivatives: These compounds share the indole moiety and are known for their diverse biological activities.
Uniqueness
3-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]-1H-indole is unique due to its combination of indole and triazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30N8 |
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Molecular Weight |
418.5g/mol |
IUPAC Name |
N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H30N8/c1-17(19-16-24-20-11-5-4-10-18(19)20)28-29-21-25-22(30-12-6-2-7-13-30)27-23(26-21)31-14-8-3-9-15-31/h4-5,10-11,16,24H,2-3,6-9,12-15H2,1H3,(H,25,26,27,29)/b28-17+ |
InChI Key |
HOBXQDZIPZFMNJ-OGLMXYFKSA-N |
SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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